

colibactin mutational signature in human cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Colibactin
Cat. No.:	B12421223

[Get Quote](#)

An In-depth Technical Guide to the **Colibactin** Mutational Signature in Human Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colibactin, a genotoxic secondary metabolite produced by certain strains of *Escherichia coli* harboring the polyketide synthase (pks) island, is increasingly implicated in the etiology of human cancers, particularly colorectal cancer (CRC). This gut microbiome-derived toxin induces a unique mutational signature in the host genome, characterized by specific single base substitutions and small insertions/deletions. Understanding the mechanisms of **colibactin**-induced mutagenesis, its prevalence in various cancers, and the experimental methodologies to study it are crucial for developing novel diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the **colibactin** mutational signature, including its molecular underpinnings, prevalence data, detailed experimental protocols, and key signaling pathways involved in the cellular response to **colibactin**-induced DNA damage.

The Colibactin Mutational Signature: A Fingerprint of Bacterial Genotoxicity

The mutagenic activity of **colibactin** leaves a distinct footprint on the cancer genome, which has been cataloged in the Catalogue of Somatic Mutations in Cancer (COSMIC) database as

two distinct signatures:

- Single Base Substitution Signature 88 (SBS88): This signature is predominantly characterized by T>N substitutions (where N can be A, C, or G) occurring within an AT-rich sequence context[1][2]. Specifically, the mutated thymine is often preceded by an adenine three base pairs upstream[2].
- Small Insertion and Deletion Signature 18 (ID18): This signature is defined by single thymine deletions at short T-homopolymers[1][2].

The presence of these signatures in a tumor's genome serves as a biomarker of past exposure to **colibactin**-producing bacteria[3].

Mechanism of Colibactin-Induced DNA Damage

Colibactin is a complex and unstable molecule that has not been isolated in its active form[4][5][6]. Its genotoxicity stems from its ability to function as a DNA alkylating agent. The molecule possesses two electrophilic cyclopropane "warheads" that can react with DNA bases[5][6][7].

The key mechanism of **colibactin**-induced DNA damage is the formation of DNA interstrand cross-links (ICLs)[8][9]. These lesions covalently link the two strands of the DNA double helix, posing a significant block to DNA replication and transcription[8]. **Colibactin** preferentially alkylates adenine residues within the minor groove of AT-rich DNA sequences[7][10]. The formation of ICLs triggers a cellular DNA damage response, which, if not properly repaired, can lead to the characteristic mutations seen in SBS88 and ID18[8][9]. The repair of these lesions can result in DNA double-strand breaks (DSBs), further contributing to genomic instability[4][8][11].

Prevalence and Clinical Significance of the Colibactin Mutational Signature

The **colibactin** mutational signature has been identified in a significant subset of human cancers, with a particular enrichment in colorectal cancer.

Quantitative Data on Colibactin Signature Prevalence

Cancer Type	Cohort/Study	Prevalence of SBS88	Key Findings
Colorectal Cancer (CRC)	Pan-cancer analysis of 5,292 CRCs	7.5%	Associated with distal colon and rectum tumors; 98.7% of SBS88-positive tumors were microsatellite stable/low.[12][13][14][15]
Early-Onset CRC (<50 years)	Analysis of 981 CRC genomes	3.3 times more common in patients under 40 than those over 70.[16][17][18]	Colibactin-associated mutations are early events in tumorigenesis.[16][18]
Oral Squamous Cell Carcinoma (OSCC)	Asian OSCC cohort	Identified in a subset of tumors.	Expands the range of cancers associated with the colibactin signature.[19]
Other Mucosal Tumors	Pan-cancer analysis	Detected in various mucosal tumor types.	Suggests a broader role for colibactin in cancers of tissues exposed to microbiota.[19]

Clinical Associations

The presence of the **colibactin** mutational signature (SBS88) in colorectal cancer has been associated with several clinicopathological features:

- **Tumor Location:** SBS88-positive CRCs are more frequently found in the distal colon and rectum[12][13][15].
- **Genomic Alterations:** These tumors show recurrent somatic mutations, including a strong association with a specific APC mutation (c.835-8A>G), and distinct copy number alterations[12][13][14][15][20].

- Prognosis: Interestingly, SBS88-positivity in CRC has been linked to a better disease-specific survival[12][14][20].

Experimental Protocols for Studying the **colibactin** Mutational Signature

Investigating the biological effects of **colibactin** requires specialized experimental systems that recapitulate the interaction between **colibactin**-producing bacteria and host epithelial cells.

Co-culture of pks+ *E. coli* with Human Intestinal Organoids

This protocol describes the long-term co-culture of genotoxic *E. coli* with human intestinal organoids to induce and study the **colibactin** mutational signature.

Materials:

- Human intestinal organoid cultures
- pks+ *E. coli* strain (e.g., from a CRC biopsy) and an isogenic pks-mutant strain (e.g., Δ clbQ)
- Advanced DMEM/F12 medium supplemented with GlutaMAX and HEPES
- Microinjection setup (micromanipulator, microinjector, pulled glass capillaries)
- FastGreen dye (0.05% w/v)
- Matrigel or other basement membrane extract
- DNA extraction kit
- Next-generation sequencing platform

Procedure:

- Bacterial Preparation: Culture pks+ and pks- *E. coli* strains in Advanced DMEM/F12 to an optical density (O.D.) of 0.4.

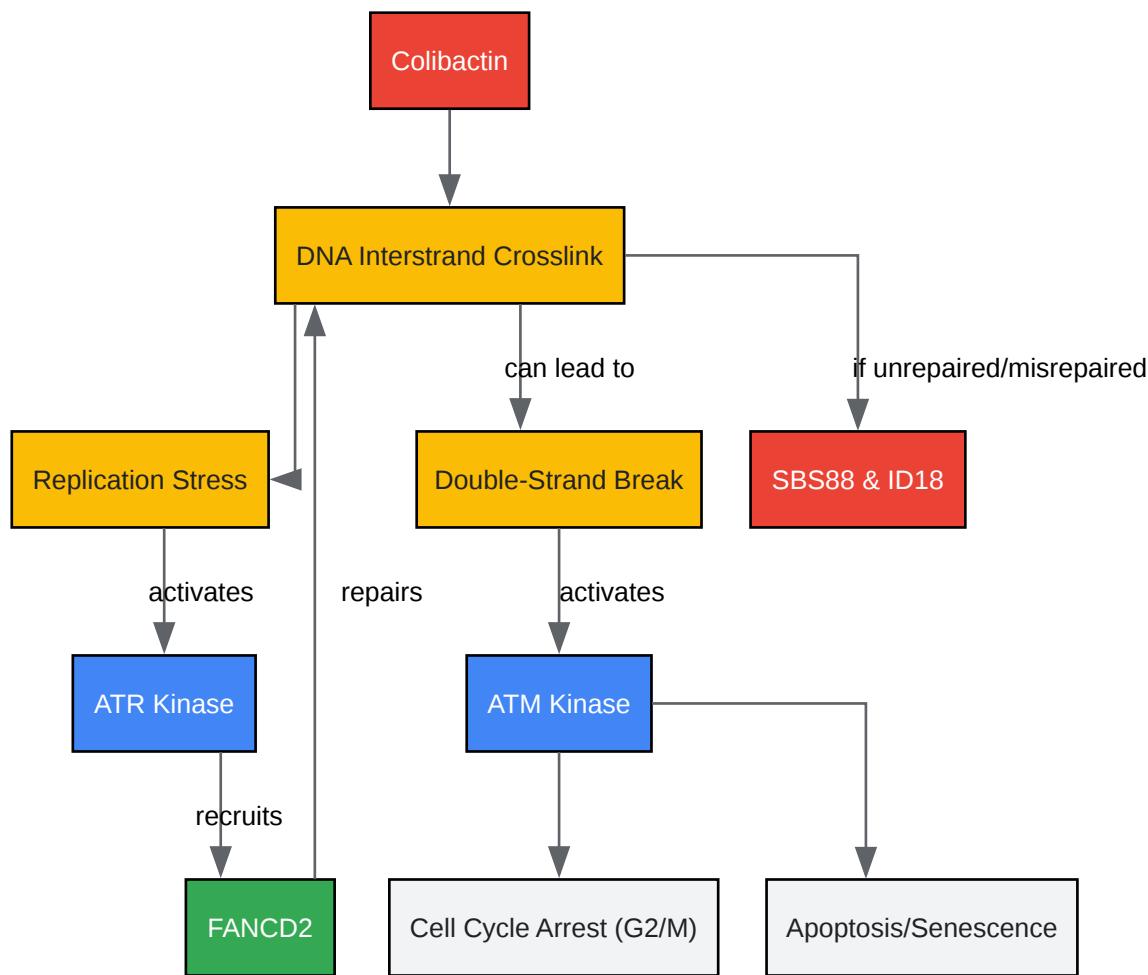
- Organoid Preparation: Plate human intestinal organoids in Matrigel in a multi-well plate.
- Microinjection:
 - Mix the bacterial suspension with 0.05% FastGreen dye.
 - Using a microinjector, inject a small volume of the bacterial suspension into the lumen of individual organoids. Aim for a multiplicity of infection (MOI) of approximately 1.
 - The FastGreen dye allows for visualization and tracking of injected organoids.
- Co-culture: Maintain the co-cultures for an extended period (e.g., 5 months), passaging the organoids as needed.
- Subcloning and Expansion: After the long-term co-culture, establish clonal organoid lines from single cells of the exposed and control organoids.
- DNA Extraction and Sequencing:
 - Harvest the clonal organoid lines.
 - Extract high-quality genomic DNA using a suitable kit.
 - Perform whole-genome sequencing (WGS) to a sufficient depth for mutational signature analysis.

Bioinformatic Pipeline for Mutational Signature Analysis

This protocol outlines the steps for identifying the **colibactin** mutational signature from WGS data.

Tools:

- Variant calling pipeline (e.g., GATK)
- Mutational signature analysis software (e.g., Sigflow, SigProfiler)[10][11][17][21][22]
- COSMIC database of mutational signatures

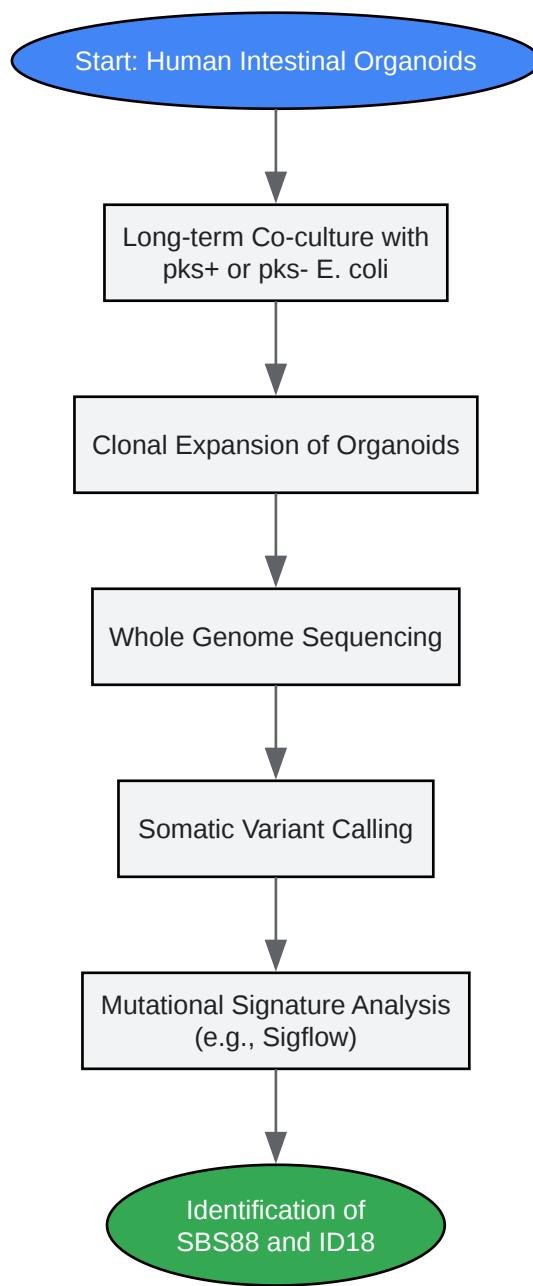

Procedure:

- Somatic Variant Calling:
 - Align the sequencing reads to the human reference genome.
 - Call somatic single base substitutions (SBSs) and insertions/deletions (indels) by comparing the exposed and control organoid genomes.
- De Novo Signature Extraction:
 - Use a tool like Sigflow to perform de novo extraction of mutational signatures from the catalog of somatic mutations. This is typically done using non-negative matrix factorization (NMF).
- Signature Fitting:
 - Compare the extracted signatures to the known signatures in the COSMIC database (v3 or later) to identify SBS88 and ID18.
 - Alternatively, perform signature fitting, where the mutational profile of a sample is reconstructed as a linear combination of predefined signatures from COSMIC.
- Analysis and Visualization:
 - Quantify the contribution of SBS88 and ID18 to the overall mutational landscape of the samples.
 - Visualize the mutational signatures and their activities.

Signaling Pathways and Experimental Workflows

Colibactin-Induced DNA Damage Response Pathway

Colibactin-induced DNA interstrand cross-links trigger a complex DNA damage response (DDR) pathway.



[Click to download full resolution via product page](#)

Caption: **Colibactin**-induced DNA damage response pathway.

Experimental Workflow for Identifying the Colibactin Mutational Signature

The following diagram illustrates the overall workflow for identifying the **colibactin** mutational signature using an organoid model.

[Click to download full resolution via product page](#)

Caption: Workflow for identifying **colibactin**'s mutational signature.

Future Directions and Implications for Drug Development

The discovery of the **colibactin** mutational signature has profound implications for cancer research and drug development.

- Biomarker Development: SBS88 and ID18 can be used as biomarkers to identify individuals who have been exposed to genotoxic *E. coli* and may be at a higher risk for developing CRC.
- Therapeutic Targeting: The DNA damage response pathways activated by **colibactin**, such as the Fanconi anemia pathway, could be potential targets for therapeutic intervention in SBS88-positive tumors.
- Microbiome Modulation: Strategies to modulate the gut microbiome to reduce the abundance of pks+ *E. coli* could represent a novel approach to cancer prevention.
- Drug Discovery: The unique mechanism of **colibactin**-induced DNA damage could inspire the development of novel anticancer agents that mimic its activity to selectively kill cancer cells.

In conclusion, the **colibactin** mutational signature provides a direct link between the gut microbiome and cancer development. The experimental and bioinformatic tools described in this guide will be invaluable for researchers and drug development professionals seeking to further unravel the role of this bacterial genotoxin in human disease and to develop new strategies for cancer prevention and treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of colibactin-associated mutational signature in an Asian oral squamous cell carcinoma and in other mucosal tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 8 Sigflow pipeline | Extract, Analyze and Visualize Mutational Signatures with Sigminer [shixiangwang.github.io]

- 4. Creating a More Perfect Union: Modeling Intestinal Bacteria-Epithelial Interactions Using Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. precanmed.eu [precanmed.eu]
- 8. Video: Organoids as Model for Infectious Diseases: Culture of Human and Murine Stomach Organoids and Microinjection of Helicobacter Pylori [jove.com]
- 9. micropublication.org [micropublication.org]
- 10. biorxiv.org [biorxiv.org]
- 11. GitHub - ShixiangWang/sigflow: Sigflow: Streamline Analysis Workflows for Mutational Signatures, <https://github.com/ShixiangWang/sigflow/pkgs/container/sigflow> [github.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expression analysis of the colibactin gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Sigflow: an automated and comprehensive pipeline for cancer genome mutational signature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [colibactin mutational signature in human cancers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12421223#colibactin-mutational-signature-in-human-cancers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com